Tert-butyl N-[(2S)-2-amino-2-(4-bromophenyl)ethyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(2S)-2-amino-2-(4-bromophenyl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O2/c1-13(2,3)18-12(17)16-8-11(15)9-4-6-10(14)7-5-9/h4-7,11H,8,15H2,1-3H3,(H,16,17)/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLZSAYFVQJEJK-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H](C1=CC=C(C=C1)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-[(2S)-2-amino-2-(4-bromophenyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate bromophenyl derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be reacted with aryl bromides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(2S)-2-amino-2-(4-bromophenyl)ethyl]carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The amino group can undergo oxidation or reduction under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as cesium carbonate.
Solvents: Like 1,4-dioxane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce more complex carbamate compounds.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₃H₁₉BrN₂O₂
- Molecular Weight : 315.21 g/mol
- CAS Number : 1270099-82-5
The compound features a tert-butyl group, an amino group, and a bromophenyl substituent, which contribute to its unique reactivity and biological activity.
Synthesis and Reaction Mechanisms
The synthesis of Tert-butyl N-[(2S)-2-amino-2-(4-bromophenyl)ethyl]carbamate typically involves:
- Palladium-Catalyzed Cross-Coupling Reactions : This method employs aryl bromides in the presence of a palladium catalyst and bases like cesium carbonate.
- Substitution Reactions : The bromine atom can be substituted with various nucleophiles.
- Oxidation and Reduction Reactions : The amino group is susceptible to oxidation or reduction under specific conditions.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its structure allows for the formation of various derivatives that can be utilized in further chemical reactions.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications due to its biological activity:
- Enzyme Inhibition : It has shown promise in inhibiting specific enzymes, which may lead to therapeutic effects for various diseases.
- Antimicrobial Activity : Studies indicate its effectiveness against several bacterial strains, suggesting potential as an antibiotic precursor.
- Antitumor Activity : Research has demonstrated cytotoxic effects on cancer cell lines, with the bromophenyl group enhancing its anticancer properties.
- Neuropharmacological Effects : Investigations into its interaction with neuropeptide systems suggest potential applications in pain management and treatments for neurodegenerative diseases.
Biological Research
The compound is employed in studying enzyme mechanisms and protein interactions, providing insights into biochemical pathways and cellular processes.
Case Study 1: Anti-inflammatory Activity
A study synthesized a series of tert-butyl substituted phenylcarbamate derivatives and evaluated their anti-inflammatory activity using the carrageenan-induced rat paw edema model. Compounds exhibited significant inhibition rates compared to standard treatments, indicating potential therapeutic applications in inflammation management .
Case Study 2: Antimicrobial Properties
Research evaluated this compound against various bacterial strains. Results showed notable inhibition of bacterial growth, highlighting its potential as an antibiotic precursor .
Case Study 3: Antitumor Effects
In vitro studies assessed the cytotoxic effects of this compound on different cancer cell lines. The findings suggested that the presence of the bromophenyl group significantly enhances its anticancer activity by promoting interactions with cellular targets involved in proliferation and apoptosis.
Mechanism of Action
The mechanism of action of Tert-butyl N-[(2S)-2-amino-2-(4-bromophenyl)ethyl]carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Key Observations :
- The target compound’s bromine atom contributes to a higher molar mass (~330.2 g/mol) compared to methoxy (265.33 g/mol) or hydroxyl analogs (316.19 g/mol).
- Aromatic bromination increases density and melting points relative to aliphatic or methoxy-substituted derivatives.
Biological Activity
Tert-butyl N-[(2S)-2-amino-2-(4-bromophenyl)ethyl]carbamate, also known by its CAS number 847728-89-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
The compound features a tert-butyl carbamate group attached to an amino acid structure with a bromophenyl substituent. Its molecular formula is , with a molecular weight of 300.19 g/mol. The presence of the bromine atom on the phenyl ring is critical for its biological activity, influencing interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which can lead to therapeutic effects in various diseases.
- Receptor Binding : It may bind to receptors involved in neurotransmission and cellular signaling pathways, influencing physiological responses.
1. Antimicrobial Activity
Research indicates that this compound shows promising antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating inhibition of growth and potential as an antibiotic precursor.
2. Antitumor Activity
Studies have suggested that this compound exhibits cytotoxic effects on cancer cell lines. The structure-activity relationship (SAR) indicates that the bromophenyl group enhances its anticancer properties by promoting interactions with cellular targets involved in proliferation and apoptosis.
3. Neuropharmacological Effects
The compound has been investigated for its effects on neuropeptide systems, particularly its interaction with NPFF receptors. This interaction may provide insights into developing treatments for pain management and neurodegenerative diseases.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
Q & A
Q. Basic
- NMR Spectroscopy : H/C NMR to confirm Boc protection and stereochemistry.
- HPLC/MS : For purity assessment and molecular weight verification.
- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks (Das et al., 2016) .
- Melting Point Analysis : Critical for assessing crystallinity (e.g., 103–106°C for tert-butyl (4-bromophenyl)carbamate analogs) .
How do researchers mitigate racemization during synthesis?
Advanced
Racemization risks are minimized by:
- Low-temperature reactions : Avoiding prolonged heating (>40°C).
- Mild bases : Using TEA instead of strong bases like NaOH.
- Inert atmosphere : Preventing oxidative degradation.
Studies on similar carbamates show that steric hindrance from the 4-bromophenyl group reduces racemization during Boc protection .
What safety precautions are essential when handling this compound?
Q. Basic
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust/volatiles.
- Storage : In airtight containers at 2–8°C, away from strong acids/bases.
Analogous tert-butyl carbamates exhibit low acute toxicity but may cause eye/skin irritation .
How does the 4-bromophenyl group influence reactivity in cross-coupling reactions?
Advanced
The bromine atom enables Suzuki-Miyaura cross-coupling with boronic acids, forming biaryl structures. Key considerations:
- Catalyst selection : Pd(PPh) or PdCl(dppf).
- Solvent optimization : DMF or THF for solubility.
Bromo-substituted carbamates are precursors for functionalized intermediates in drug discovery .
What purification methods are effective post-synthesis?
Q. Basic
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients.
- Recrystallization : Using ethanol/water mixtures.
- HPLC Prep : For high-purity batches (>98%).
Evidence from tert-butyl carbamate syntheses highlights silica gel chromatography as the standard .
Can this carbamate serve as a precursor for heterocyclic compounds?
Advanced
Yes. Deprotection of the Boc group yields a free amine, which can undergo:
- Cyclization : With carbonyl compounds to form imidazolidinones.
- Ugi reactions : For multicomponent synthesis of pyrrolidines.
Das et al. (2016) demonstrated hydrogen-bond-directed cyclization in carbamate derivatives .
How do computational methods predict crystal packing interactions?
Q. Advanced
- Molecular Dynamics (MD) : Simulates packing motifs using force fields (e.g., AMBER).
- Density Functional Theory (DFT) : Models hydrogen bonds (e.g., N–H···O=C).
X-ray data from Das et al. (2016) validated computational predictions for bromophenyl carbamates .
How are stability and shelf-life assessed under varying conditions?
Q. Basic
- Accelerated Stability Testing : Expose to 40°C/75% RH for 4 weeks; monitor degradation via HPLC.
- pH Stability : Assess hydrolysis in buffered solutions (pH 1–13).
Analogous carbamates show stability in dry, inert environments but degrade in acidic conditions .
What strategies resolve contradictions in reported synthetic yields?
Q. Advanced
- Design of Experiments (DoE) : Statistically optimize variables (temperature, catalyst loading).
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress.
Conflicting yields in tert-butyl carbamate syntheses often arise from solvent polarity differences, resolved via DoE .
How is the compound’s ecotoxicity profile evaluated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
